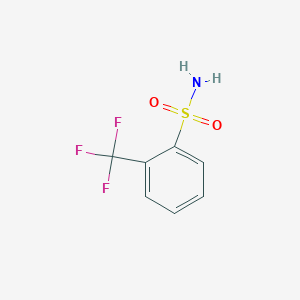

2-(Trifluoromethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPZJFLSDVZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380751 | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869-24-5 | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The most widely documented method involves the chlorosulfonation of m-aminobenzotrifluoride (3-trifluoromethylaniline). This two-step process begins with sulfonation using chlorosulfonic acid (ClSO₃H) in the presence of sodium chloride (NaCl) and tetrachloroethane as the solvent. The reaction proceeds at elevated temperatures (120–130°C), forming a disulfonyl chloride intermediate. Subsequent ammonolysis with concentrated ammonium hydroxide yields the target sulfonamide.

Key parameters include:

-

Molar ratios : 1 mole of m-aminobenzotrifluoride reacts with 10–20 moles of ClSO₃H and 12 moles of NaCl.

-

Solvent specificity : Tetrachloroethane is indispensable for achieving high yields (>65%), as alternative solvents fail to stabilize intermediates.

-

Temperature control : Reactions above 135°C necessitate pressurized systems, making 120–130°C optimal for atmospheric conditions.

Optimization and Yield Analysis

A representative protocol (Example 1 of US3007948A) produces 65–70 g of 2-(trifluoromethyl)benzenesulfonamide from 161 g of m-aminobenzotrifluoride. The yield correlates with:

-

Quenching efficiency : Rapid cooling to <20°C prevents side reactions during aqueous workup.

-

Ammonia concentration : 28% ammonium hydroxide ensures complete conversion of sulfonyl chloride to sulfonamide.

Table 1: Chlorosulfonation Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| ClSO₃H (moles) | 10–20 | Maximizes sulfonation |

| Temperature | 120–130°C | Avoids decomposition |

| Tetrachloroethane (mL) | 2,000 per mole substrate | Solubilizes intermediates |

Dehalogenation of Halogenated Precursors

Catalytic Hydrogenation Approach

An alternative route involves dehalogenating 2-trifluoromethoxybenzene sulfonamide derivatives using hydrogen gas in the presence of palladium or nickel catalysts. For example, halogenated intermediates (X = Cl, Br) dissolved in proton-polar solvents (e.g., methanol, ethanol) undergo hydrogenation at 0–200°C, yielding >60% pure product after crystallization.

Isomer Separation and Purification

A critical challenge is the removal of 3-trifluoromethoxy isomer byproducts. Treatment with proton-polar solvents (e.g., DMF, DMSO) selectively dissolves unwanted isomers, leaving the desired 2-substituted sulfonamide as a crystalline solid. This step achieves >95% purity, as demonstrated in CN1202883A.

Table 2: Dehalogenation Conditions and Outcomes

| Condition | Specification | Outcome |

|---|---|---|

| Catalyst | Pd/C, Ni-Al₂O₃ | 80–90% conversion |

| Solvent | Methanol, Ethanol | Facilitates H₂ diffusion |

| Temperature | 50–100°C | Balances rate and selectivity |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Chlorosulfonation (US3007948A) : High yields (65–70%) but requires specialized equipment for handling ClSO₃H and tetrachloroethane.

-

Dehalogenation (CN1202883A, DE19543323A1) : Lower material costs but involves multi-step purification.

Emerging Methodologies and Innovations

Recent patents highlight advances in continuous-flow systems for sulfonation, reducing reaction times from hours to minutes. Additionally, non-halogenated solvents (e.g., ionic liquids) are being explored to enhance sustainability without compromising yield .

化学反应分析

Types of Reactions

2-(Trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

科学研究应用

2-(Trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis.

Industry: It finds applications in the production of dyes, paints, and pesticides.

作用机制

The mechanism of action of 2-(Trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

相似化合物的比较

Substituent Position and Electronic Effects

- Ortho vs. Para Substitution: 4-(Trifluoromethyl)benzenesulfonamide (CAS 672-58-2) is the para-substituted isomer. However, the electron-withdrawing effect of -CF₃ remains similar, affecting the sulfonamide group’s acidity . 2-(Trifluoromethoxy)benzenesulfonamide (CAS 94108-56-2) replaces -CF₃ with a trifluoromethoxy (-OCF₃) group. While both substituents are electron-withdrawing, -OCF₃ introduces additional steric bulk and may alter metabolic stability in herbicidal applications .

Functional Group Modifications

- Halogenated Derivatives :

- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide (CAS 351003-63-9) incorporates a bromine atom at C2. This modification increases molecular weight (304.08 g/mol vs. 233.19 g/mol) and density (1.809 g/cm³), while the bromine offers a site for further chemical derivatization (e.g., cross-coupling reactions) .

- Alkyl-Substituted Analogs: 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS, CAS 200933-14-8) adds methyl groups to the benzene ring.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonamide | 1869-24-5 | 233.19 | Not reported | Not reported | ~8.0* |

| 4-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | 233.19 | Not reported | Not reported | ~8.0* |

| 2-(Trifluoromethoxy)benzenesulfonamide | 94108-56-2 | 249.19 | Not reported | Not reported | ~7.5* |

| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 351003-63-9 | 304.08 | 160–164 | 1.809 | ~7.8* |

*Predicted based on substituent effects. The ortho-CF₃ group likely lowers pKa compared to alkyl-substituted analogs (e.g., 2-methyl-N-phenylbenzenesulfonamide, pKa 8.57) due to enhanced electron withdrawal .

Stability and Degradation Pathways

- Microbial Degradation: Compounds like penoxsulam undergo P450-mediated O-dealkylation, producing hydroxylated metabolites. In contrast, this compound’s stability is attributed to the strong C-F bonds, which resist enzymatic cleavage .

- Photolysis: Sulfonamides with electron-withdrawing groups (e.g., -CF₃) exhibit slower photodegradation in aquatic environments compared to methoxy-substituted analogs, as seen in penoxsulam’s photolysis product TPSA .

生物活性

2-(Trifluoromethyl)benzenesulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a trifluoromethyl group enhances its lipophilicity and stability, which are crucial for biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar to traditional sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This mechanism is essential for antimicrobial activity.

- Modulation of Receptor Activity : Some studies suggest that compounds with similar structures can modulate nuclear receptor activities, impacting gene expression and cellular responses .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Exhibits notable antimicrobial activity, making it a candidate for further development in antibiotic therapies.

- Potential Anti-Cancer Effects : Research indicates that derivatives of benzenesulfonamides can inhibit specific kinases involved in cancer progression, such as B-Raf kinase, which is crucial in the MAPK signaling pathway .

Table 1: Summary of Biological Activities

Detailed Findings

-

Antimicrobial Activity :

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, similar to classic sulfa drugs. The compound's mechanism involves blocking the synthesis of folate, essential for bacterial growth.

- Anti-Cancer Research :

- Nuclear Receptor Interaction :

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 2-(Trifluoromethyl)benzenesulfonamide derivatives?

- Methodology :

- Reaction Setup : React 2-(trifluoromethyl)benzenesulfonyl chloride with amines (e.g., quinolin-3-amine or substituted anilines) in pyridine or with DMAP as a catalyst. Pyridine acts as both a solvent and base to neutralize HCl byproducts .

- Conditions : Stir at room temperature (1–2 hours) or heat to 30°C for prolonged reactions (18 hours).

- Purification : Use high-throughput automated HPLC or reverse-phase chromatography (C18 column, gradient elution with MeCN/water) to isolate products. Yields range from 37% to 51% depending on the amine substituent .

- Example : N-(Quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide was synthesized with 37% yield after HPLC purification .

Q. How can researchers optimize the purification of this compound derivatives?

- Methodology :

- Chromatography : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile in water is effective for separating polar impurities. For example, a 120 g C18 column with a 0–50% MeCN gradient over 20 minutes achieved >95% purity for N-(4-cyano-3-(trifluoromethyl)phenyl) derivatives .

- HPLC : Use acidic mobile phases (e.g., 0.1% TFA) to improve peak resolution. Retention times (e.g., 2.70 minutes under acidic conditions) help confirm identity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound compounds?

- Methodology :

- NMR : Analyze NMR spectra for characteristic peaks, such as aromatic protons (δ 7.5–8.3 ppm) and sulfonamide NH signals (δ 11.19 ppm, broad singlet) .

- HRMS : Confirm molecular ions (e.g., m/z 353.0566 [M+H] for CHFNOS) with <1 ppm error .

- HPLC-ELSD : Use evaporative light scattering detection to assess purity (>95%) without UV-active chromophores .

Advanced Research Questions

Q. How can this compound derivatives be designed for specific biological targets (e.g., URAT1 inhibitors)?

- Methodology :

- Scaffold Modification : Introduce substituents to enhance binding. For URAT1 inhibition, adding electron-withdrawing groups (e.g., trifluoromethyl) to the benzene ring improves affinity .

- Case Study : N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzenesulfonamide showed potent URAT1 inhibition due to synergistic effects of the cyano and trifluoromethyl groups .

Q. What structure-activity relationship (SAR) insights exist for this compound in agrochemical applications?

- Methodology :

- Herbicide Design : In Penoxsulam, replacing the sulfonamide’s aryl group with a trifluoromethyl-substituted benzene enhances herbicidal activity by increasing lipid membrane permeability .

- Biochemical Probes : WAY-316606 (5-(phenylsulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide) demonstrates that sulfonamide flexibility and hydrogen-bonding capacity are critical for binding to bone morphogenetic protein (BMP) targets .

Q. How can computational methods predict the binding interactions of this compound derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock to model interactions with receptors (e.g., Sigma 1 receptor). The trifluoromethyl group’s hydrophobicity and sulfonamide’s hydrogen-bonding ability are key for binding .

- Case Study : Docking studies of N-[(1S)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}ethyl] derivatives revealed π-π stacking between the benzene ring and Tyr residues in the receptor pocket .

Q. How should researchers troubleshoot low yields in sulfonamide synthesis?

- Methodology :

- Moisture Control : Ensure anhydrous conditions for sulfonyl chloride reactions. Use molecular sieves or dry solvents to prevent hydrolysis .

- Catalyst Optimization : Increase DMAP loading (e.g., 10 mol%) to accelerate sulfonamide formation in sterically hindered reactions .

- Stoichiometry : Use a 1.2:1 molar ratio of amine to sulfonyl chloride to account for side reactions .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts. Discrepancies >0.3 ppm may indicate incorrect assignments .

- Isotopic Labeling : Synthesize -labeled sulfonamides to distinguish NH signals from solvent peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。